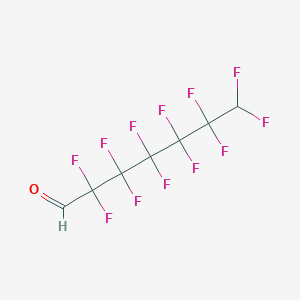

7H-Dodecafluoroheptanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPPSVQCZAEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337465 | |

| Record name | 7H-Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-44-9 | |

| Record name | 7H-Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7H-Dodecafluoroheptanal

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7H-Dodecafluoroheptanal, a partially fluorinated aldehyde of interest in the development of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a robust synthetic route from its corresponding alcohol and a thorough analysis of its structural confirmation using modern spectroscopic techniques. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Fluorinated Aldehydes

Fluorinated organic compounds have garnered significant attention across various scientific disciplines due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical inertness, and altered electronic effects. This compound (C₇H₂F₁₂O) is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex fluorinated molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a highly fluorinated chain, makes it a target for applications in specialty polymers, surfactants, and as a key intermediate in the synthesis of biologically active compounds. This guide will focus on a reliable laboratory-scale synthesis and the definitive characterization of this compound.

Synthesis of this compound via Oxidation

The most direct and common route to this compound is the oxidation of its corresponding primary alcohol, 1H,1H,7H-dodecafluoro-1-heptanol. The selection of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, a common side reaction in aldehyde synthesis. Mild oxidation conditions are therefore paramount. Here, we detail a protocol based on the Swern oxidation, a highly reliable and selective method for the synthesis of aldehydes from primary alcohols.[1][2]

The Underlying Chemistry: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C).[3][4] The resulting highly reactive intermediate, a chlorosulfonium salt, reacts with the primary alcohol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][5] The low reaction temperature is crucial to suppress side reactions and ensure high selectivity for the aldehyde.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Swern Oxidation

Materials:

-

1H,1H,7H-dodecafluoro-1-heptanol (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride (1.5 eq.)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.5 eq.)

-

Triethylamine (Et₃N) (5.0 eq.)

-

Anhydrous glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 1H,1H,7H-dodecafluoro-1-heptanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the reaction mixture for 30 minutes at -78 °C.

-

Formation of Aldehyde: Slowly add triethylamine (5.0 eq.) to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most downfield signal will be the aldehydic proton (-CHO), typically appearing between δ 9-10 ppm as a triplet due to coupling with the adjacent CF₂H group.[6] The proton of the CF₂H group at the other end of the chain will appear as a triplet of triplets due to coupling with the adjacent CF₂ groups and the terminal proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of δ 190-200 ppm.[7][8] The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.[9][10]

-

¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the structure of fluorinated compounds. Each unique fluorine environment will give a distinct signal, and the coupling between adjacent fluorine atoms will provide valuable connectivity information.[11]

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Aldehydic proton (t, ~9.8 ppm), CF₂H proton (tt, ~6.0 ppm) |

| ¹³C NMR | C=O (~195 ppm), CF₂ carbons (~110-125 ppm with C-F coupling) |

| FTIR (cm⁻¹) | C-H stretch (aldehyde, ~2820, 2720), C=O stretch (~1730), C-F stretch (~1100-1300) |

| Mass Spec (m/z) | M-H, M-CHO, and characteristic fluorinated fragments |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

C-H stretch (aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6][12] The presence of both is highly indicative of an aldehyde.

-

C=O stretch (carbonyl): A strong, sharp absorption band around 1730 cm⁻¹, characteristic of a saturated aliphatic aldehyde.

-

C-F stretch: Strong, broad absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 314.06 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 314. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The presence of a long fluorinated chain will also lead to characteristic fragmentation patterns involving the loss of CF₂ units.

Conclusion

This technical guide has detailed a reliable synthetic route for this compound via the Swern oxidation of its corresponding alcohol, a method chosen for its mildness and high selectivity. Furthermore, a comprehensive characterization workflow utilizing NMR, FTIR, and mass spectrometry has been outlined, providing the necessary tools for unambiguous structural confirmation. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this valuable fluorinated building block for the advancement of materials science and drug discovery.

References

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

RSC Publishing. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

-

ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

-

Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

PHARMACEUTICAL SCIENCES. (n.d.). a review article on c13 nmr spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. [Link]

-

NIST. (n.d.). 1H,1H,7H-Dodecafluoro-1-heptanol. [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. [Link]

-

MDPI. (n.d.). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. [Link]

-

ResearchGate. (2023). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. [Link]

-

PubChem. (n.d.). Dodecafluoroheptanol. [Link]

Sources

- 1. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid | C8HF15O2 | CID 14671316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. careerendeavour.com [careerendeavour.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N~1~-hydroxy-N~8~-phenyloctanediamide | C14H8F12N2O3 | CID 56951447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H,1H,7H-Dodecafluoro-1-heptanol [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

physical and chemical properties of 7H-Dodecafluoroheptanal

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. 7H-Dodecafluoroheptanal, a partially fluorinated aldehyde, represents a versatile chemical entity with potential applications as a building block in the synthesis of novel therapeutic agents and advanced materials. The presence of a terminal hydrogen on the fluorinated carbon chain and a reactive aldehyde functionality provides a unique combination of properties that are of significant interest to researchers and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to serve as a valuable resource for scientists, offering insights into its molecular structure, physicochemical characteristics, spectroscopic profile, reactivity, and safe handling. The information presented herein is a synthesis of available data, intended to facilitate its application in research and development.

Molecular Identity and Structure

This compound is a seven-carbon aldehyde where twelve of the hydrogen atoms have been replaced by fluorine, with the exception of the aldehydic proton and the proton on the seventh carbon.

-

Chemical Name: this compound

-

Synonyms: 7H-Perfluoro-1-heptaldehyde, 7H-Perfluoro-1-heptanal, 7H-Perfluoroheptanal, 7H-Perfluoroheptane-1-carboxaldehyde

-

CAS Number: 647-44-9

-

Molecular Formula: C H F O

-

Molecular Weight: 330.07 g/mol

The structural formula of this compound is:

CF₃(CF₂)₅CH₂CHO

The molecule features a highly electronegative dodecafluorohexyl chain, which significantly influences the reactivity of the terminal aldehyde group. The electron-withdrawing nature of the fluorinated chain enhances the electrophilicity of the carbonyl carbon.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its extensive fluorination. The following table summarizes the available data. It is important to note that some of this information is based on limited sources or predictions and should be confirmed experimentally where critical.

| Property | Value | Source(s) |

| Boiling Point | 125 °C | |

| Melting Point | 80 °C | |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | |

| Solubility | Data for the corresponding carboxylic acid (7H-Dodecafluoroheptanoic acid) suggests sparing solubility in chloroform and slight solubility in ethyl acetate and methanol. The aldehyde is expected to have limited solubility in water and be soluble in many organic solvents. | Inferential |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two key signals:

-

A triplet corresponding to the aldehydic proton (-CHO) at approximately δ 9.5-10.0 ppm, with coupling to the adjacent methylene protons.

-

A triplet of triplets corresponding to the methylene protons (-CH₂-) adjacent to the fluorinated chain at approximately δ 2.5-3.0 ppm, with coupling to both the aldehydic proton and the fluorine atoms on the neighboring difluoromethylene group.

-

A triplet corresponding to the terminal proton (-CF₂H) at approximately δ 6.0-6.5 ppm, with a characteristic large one-bond coupling to the geminal fluorine atoms.

-

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex and is a key identifier for this compound. It is expected to show multiple signals corresponding to the different fluorine environments along the carbon chain. The terminal -CF₃ group will appear as a triplet, and the five -CF₂- groups will each give distinct signals, likely multiplets due to coupling with neighboring fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of δ 190-200 ppm. The carbons in the fluorinated chain will show characteristic splitting patterns due to one-bond and two-bond coupling with fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde and fluorinated alkyl functional groups.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹. The electron-withdrawing effect of the fluorinated chain may shift this band to a slightly higher wavenumber compared to non-fluorinated aldehydes.

-

C-F Stretch: A series of very strong and broad absorption bands are expected in the region of 1100-1300 cm⁻¹, which are characteristic of the C-F bonds in the perfluoroalkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 330.07. Predicted mass spectrometry data suggests the following adducts and their collision cross sections: [M+H]⁺ at 330.99868, [M+Na]⁺ at 352.98062, and [M-H]⁻ at 328.98412.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses of small molecules and radicals. Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement, though the latter is not possible for this molecule. The fragmentation will likely be dominated by cleavage of the C-C bonds along the fluorinated chain, leading to a series of perfluoroalkyl fragment ions.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the aldehyde functional group, with its reactivity significantly influenced by the strongly electron-withdrawing dodecafluorohexyl group.

-

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. It will readily undergo reactions typical of aldehydes, such as:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 7H-dodecafluoroheptanoic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, 1H,1H,7H-dodecafluoro-1-heptanol.

-

Nucleophilic Addition: Reacts with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.

-

Wittig Reaction: Will react with phosphorus ylides to form alkenes.

-

Imination/Enamine Formation: Reacts with primary and secondary amines to form imines and enamines, respectively.

-

-

Stability: Aldehydes are prone to air oxidation, and this compound is expected to be no exception. It should be stored under an inert atmosphere and protected from light and heat to prevent degradation. The presence of the fluorinated chain generally imparts high thermal and chemical stability to the molecule, apart from the reactive aldehyde group.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not yet widely documented, its structural features suggest several potential uses:

-

As a Synthetic Intermediate: It can serve as a precursor for the synthesis of more complex fluorinated molecules. The aldehyde group provides a handle for a variety of chemical transformations, allowing for the introduction of the dodecafluoroheptyl moiety into a target molecule.

-

Modulation of Pharmacokinetic Properties: The incorporation of a fluorinated tail can significantly alter the lipophilicity, metabolic stability, and binding affinity of a drug candidate. The dodecafluoroheptyl group can be used to fine-tune these properties to enhance the therapeutic profile of a lead compound.

-

¹⁹F NMR Probe: The presence of multiple fluorine atoms makes it a potential candidate for use in ¹⁹F NMR-based screening assays and for studying drug-target interactions.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound. These should be considered as starting points and may require optimization.

Synthesis of this compound via Oxidation of 1H,1H,7H-Dodecafluoro-1-heptanol

Principle: Primary alcohols can be oxidized to aldehydes using a variety of mild oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

Materials:

-

1H,1H,7H-Dodecafluoro-1-heptanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 1H,1H,7H-dodecafluoro-1-heptanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of Celite® and anhydrous sodium sulfate.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the oxidation of 1H,1H,7H-Dodecafluoro-1-heptanol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fluorinated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

-

Oven Temperature Program: A suitable temperature program should be developed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: A scan range of m/z 40-500 is typically sufficient to capture the molecular ion and major fragment ions.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the sample into the GC-MS system.

-

Acquire the data using the optimized instrumental conditions.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The retention time should be reproducible, and the mass spectrum should match the expected fragmentation pattern.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a stable, electron-withdrawing fluorinated chain makes it an attractive starting material for the synthesis of novel compounds with tailored properties. This technical guide has provided a comprehensive overview of its known physical and chemical properties, spectroscopic characteristics, and handling procedures. Further research into the reactivity and applications of this compound is warranted and is expected to yield exciting new discoveries.

References

-

Chemsrc. (2025, August 25). 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8. Retrieved from [Link]

- Carl ROTH. (n.d.). *

An In-Depth Technical Guide to the Structure Elucidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal

Introduction

The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science necessitates robust and precise analytical methodologies for their structural characterization.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and lipophilicity, make these molecules highly valuable.[1] However, the very nature of fluorine substitution presents distinct challenges to classical structure elucidation techniques. This guide provides an in-depth, experience-driven approach to the comprehensive structure elucidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal, a highly fluorinated aldehyde. Our focus is on the synergistic application of modern spectroscopic and chromatographic techniques, emphasizing not just the "how" but the critical "why" behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical workflow for characterizing complex fluorinated molecules.

Foundational Analysis: Purity and Preliminary Characterization

Prior to in-depth spectroscopic analysis, establishing the purity of the analyte is paramount. The presence of impurities, even in small quantities, can significantly complicate spectral interpretation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred initial technique for volatile and semi-volatile fluorinated compounds due to its high resolving power and sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

The volatility of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal makes it an ideal candidate for GC-MS analysis. The primary objectives of this initial step are to assess purity and obtain the nominal molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: A low-polarity column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust starting point.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Due to the propensity of highly fluorinated compounds to not show a molecular ion peak under Electron Ionization (EI), it is crucial to also employ a soft ionization technique.[3] Chemical Ionization (CI) with methane or isobutane as the reagent gas is recommended. Field Ionization (FI) is another excellent, though less common, alternative for preserving the molecular ion.[3]

-

Mass Range: 50-500 m/z.

-

Source Temperature: 230°C.

-

Interpreting the Results:

-

Purity Assessment: The resulting chromatogram should ideally display a single, sharp peak, confirming the sample's purity. The presence of additional peaks would necessitate purification, typically via fractional distillation or preparative GC.

-

Molecular Ion and Fragmentation:

-

Under EI , expect extensive fragmentation. The molecular ion (M+) at m/z 332 may be weak or absent.[4][5] Common fragments would arise from cleavage of the C-C bonds along the fluorinated chain and alpha-cleavage adjacent to the carbonyl group.[6]

-

Under CI , the protonated molecule ([M+H]+) should be readily observable at m/z 333, providing clear confirmation of the molecular weight.

-

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With purity confirmed and molecular weight established, the next phase involves a multi-pronged spectroscopic approach to piece together the molecule's precise structure. This involves Fourier-Transform Infrared (FTIR) spectroscopy and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides invaluable information about the functional groups present in the molecule. For an aldehyde, two key regions of the spectrum are of interest.[7][8]

Expected Absorptions for 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Aldehydic C-H Stretch | ~2830 and ~2720 | This pair of absorptions is highly diagnostic for an aldehyde. The lower wavenumber peak is particularly useful as it appears in a relatively uncongested region of the spectrum.[7][9][10] |

| Carbonyl (C=O) Stretch | 1720 - 1740 | For a saturated aliphatic aldehyde, the C=O stretch is typically found in this range. The high degree of fluorination may slightly shift this value.[7][9][10] |

| C-F Stretch | 1100 - 1300 | Strong, broad absorptions in this region are characteristic of C-F bonds. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As the analyte is a liquid, the simplest method is to acquire the spectrum neat using a diamond Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard benchtop FTIR spectrometer, such as a Bruker ALPHA II or a PerkinElmer Spectrum Two, is sufficient.

-

Data Acquisition: Co-add 16 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Multinuclear NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and, crucially for this molecule, the fluorine atoms.[11] A combination of ¹H, ¹³C, and ¹⁹F NMR is required.

The Power of ¹⁹F NMR:

The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[12][13] The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, leading to a wide spectral dispersion that often allows for the resolution of signals from each unique fluorine environment.[12][13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a multinuclear probe is essential.

-

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).

-

¹⁹F NMR: Proton-decoupled experiment. A common reference standard is CFCl₃ (0 ppm).

-

2D NMR: HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments will be vital for assigning carbon signals.

-

Predicted NMR Data and Interpretation:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Rationale |

| ¹H | ~9.8 | Triplet | ³J(H,F) | The aldehydic proton is highly deshielded. It will couple to the two fluorine atoms on the adjacent carbon (C2), resulting in a triplet. |

| ¹H | ~6.0 | Triplet of triplets | ²J(H,F), ³J(F,F) | The terminal CHF₂ proton will be a triplet due to coupling with the two geminal fluorine atoms and will show further triplet splitting from coupling to the adjacent CF₂ group. |

| ¹³C | ~190-200 | Triplet | ²J(C,F) | The aldehydic carbonyl carbon is expected in this region. It will be split into a triplet by the two fluorine atoms on C2. |

| ¹³C | ~108-120 | Complex Multiplets | ¹J(C,F) | The carbons of the fluorinated chain will exhibit large one-bond C-F coupling constants. |

| ¹⁹F | ~ -81 | Singlet (broad) | - | The terminal CHF₂ group. |

| ¹⁹F | ~ -115 to -130 | Complex Multiplets | ²J(F,F), ³J(F,F) | The five CF₂ groups will each have a unique chemical shift, appearing as complex multiplets due to geminal and vicinal F-F coupling. The shifts are predicted based on data for similar perfluoroalkyl chains. |

Note: Predicted ¹⁹F chemical shifts are relative to CFCl₃ at 0 ppm. The exact values can vary with solvent and temperature.[5][14]

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal, integrating the various analytical techniques.

Caption: Logical convergence of spectroscopic data to confirm the final structure.

Safety and Handling

-

Handling: Work in a well-ventilated chemical fume hood. [12][15][16]Avoid inhalation of vapors and contact with skin and eyes. [12][15]Use spark-proof tools and avoid sources of ignition. [15][16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [15][17]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents. [12]

Conclusion

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons.

-

ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Innovation News Network. (2026, January 5). Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 18. Chiral organocatalytic α-fluorination of aldehydes and ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-. Substance Registry Services. Retrieved from [Link]

-

Zrazhevskiy, P. (2018). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. PubMed Central. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorobenzaldehyde, 98+%. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. PubMed Central. Retrieved from [Link]

-

Agilent Technologies. (2026, January 13). Entering the PFAS testing market: What you need to know. Innovation News Network. Retrieved from [Link]

-

Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ChemInfoGraphic. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. Retrieved from [Link]

-

University of Manitoba. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H,1H,7H-Dodecafluoro-1-heptanol. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Department of Chemistry. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid | C8HF15O2 | CID 14671316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 2-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro [webbook.nist.gov]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]

- 17. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7H-Dodecafluoroheptanal

Introduction: The Unique Challenge of Fluorinated Aldehydes

7H-Dodecafluoroheptanal (C₇H₂F₁₂O) possesses a unique structure: a six-carbon perfluorinated chain capped by a difluoromethyl group (CHF₂) and terminated with an aldehyde functional group. The high degree of fluorination dramatically influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming chemical identity, assessing purity, and elucidating reaction mechanisms. This guide provides the theoretical framework and practical protocols to navigate the complexities of characterizing such molecules.

The presence of numerous fluorine atoms introduces specific phenomena that must be considered during spectroscopic analysis. In NMR, the ubiquitous fluorine-fluorine and fluorine-proton couplings result in complex spectra. In IR spectroscopy, the intense carbon-fluorine bond absorptions can dominate the spectrum. Mass spectrometry reveals characteristic fragmentation patterns driven by the stable fluoroalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. A comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹⁹F, and ¹³C spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two key signals:

-

Aldehydic Proton (-CHO): This proton is expected to appear as a triplet in the downfield region, likely between δ 9.5 and 10.0 ppm. The downfield shift is characteristic of aldehyde protons, and the triplet multiplicity arises from coupling to the two fluorine atoms on the adjacent carbon (³JHF).

-

Difluoromethyl Proton (-CHF₂): This proton, at the terminus of the fluoroalkyl chain, is anticipated to be a triplet of triplets. It will resonate significantly downfield from typical alkyl protons due to the strong deshielding effect of the two directly attached fluorine atoms and coupling to the adjacent CF₂ group. The primary, large coupling will be a doublet from the geminal fluorine atoms (²JHF), which will be further split into a triplet by the two fluorine atoms on the neighboring carbon (³JHF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for characterizing fluorinated compounds, offering high sensitivity and a wide chemical shift range.[1][2] The spectrum of this compound is predicted to show six distinct signals corresponding to the six chemically inequivalent sets of fluorine atoms.

-

-CHF₂ Group: This will appear as a doublet, due to the large two-bond coupling to the attached proton (²JFH).

-

-CF₂- Groups: The five perfluorinated methylene groups will each produce a complex multiplet. The signal for the CF₂ group adjacent to the aldehyde will be the most downfield, and the chemical shifts will move progressively upfield as the distance from the electron-withdrawing aldehyde group increases. Each signal will be split by coupling to the adjacent CF₂ groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon.

-

Carbonyl Carbon (-CHO): This will be the most downfield signal, typically in the range of δ 180-200 ppm. It will likely appear as a triplet due to coupling with the adjacent CF₂ group.

-

Fluorinated Carbons (-CF₂- and -CHF₂): These carbons will resonate in the approximate range of δ 100-130 ppm. Each signal will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet for the CF₂ groups and a doublet of triplets for the CHF₂ carbon (due to coupling to both the attached fluorine and hydrogen atoms). For unambiguous assignment, techniques like Fluorine-Decoupled Carbon Spectroscopy (FDCS) can be invaluable, as they remove the large ¹JCF coupling to reveal smaller, more informative long-range couplings.[3][4]

Data Summary: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 9.5 - 10.0 | Triplet (t) | -CHO |

| 5.8 - 6.4 | Triplet of Triplets (tt) | -CHF₂ | |

| ¹⁹F | (Varies) | Multiplets | -CF₂- groups |

| (Varies) | Doublet | -CHF₂ | |

| ¹³C | 180 - 200 | Triplet (t) | -CHO |

| 100 - 130 | Multiplets | -CF₂- & -CHF₂ |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d). The choice of solvent is critical, as it can influence chemical shifts.[5]

-

Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is common. For ¹⁹F NMR, a compound with a known chemical shift that does not overlap with the analyte signals, such as trifluorotoluene, should be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for each nucleus to be observed (¹H, ¹⁹F, ¹³C).

-

-

Data Acquisition:

-

¹H Spectrum: Acquire with a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹⁹F Spectrum: Acquire with proton decoupling to simplify the spectrum (unless H-F coupling information is desired). Set the spectral width to encompass the expected range of fluorochemical shifts.

-

¹³C Spectrum: Acquire with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] For this compound, the IR spectrum is expected to be characterized by a few very strong, diagnostic absorptions.

Predicted IR Spectrum

-

C-H Stretch: A weak to medium absorption is expected around 2850-2950 cm⁻¹ for the aldehydic C-H bond.

-

C=O Stretch: A very strong, sharp absorption band is predicted in the range of 1730-1750 cm⁻¹. The electron-withdrawing nature of the perfluoroalkyl chain will likely shift this band to a higher frequency compared to a typical aliphatic aldehyde (which is around 1720-1740 cm⁻¹).[8][9]

-

C-F Stretches: The spectrum will be dominated by multiple, very strong, and broad absorption bands in the region of 1100-1300 cm⁻¹. These are characteristic of the C-F stretching vibrations of the perfluoroalkyl chain. This region is often referred to as the "fingerprint region" for fluorinated compounds.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 2950 | Weak-Medium | Aldehydic C-H Stretch |

| 1730 - 1750 | Strong, Sharp | C=O Stretch |

| 1100 - 1300 | Very Strong, Broad | C-F Stretches |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality transmission IR spectrum of this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of percent transmittance versus wavenumber.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule.[10] For this compound, we can predict the molecular ion and likely fragmentation pathways.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The monoisotopic mass of C₇H₂F₁₂O is 329.99 g/mol . A peak corresponding to the molecular ion should be observable, although it may be of low intensity due to the lability of the molecule.

-

Key Fragments:

-

Loss of H: A peak at m/z 329 (M-1) corresponding to the loss of the aldehydic hydrogen.

-

Loss of CHO: A prominent peak at m/z 301 (M-29) from the cleavage of the formyl group, resulting in the stable perfluorohexyl cation.

-

Alpha-Cleavage: Fragmentation of the perfluoroalkyl chain is expected, leading to a series of peaks separated by 50 mass units (corresponding to CF₂).

-

Data Summary: Predicted Mass-to-Charge Ratios

| m/z | Predicted Identity |

| 330 | [M+H]⁺ (for ESI) |

| 329 | [M]⁺ (for EI) |

| 301 | [M-CHO]⁺ |

| 281, 231, 181, 131, 81 | [C₆F₁₁]⁺, [C₅F₉]⁺, [C₄F₇]⁺, [C₃F₅]⁺, [C₂F₃]⁺ |

Experimental Protocol: MS Data Acquisition (GC-MS Example)

Objective: To determine the mass-to-charge ratio of the molecular ion and identify key fragment ions.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating volatile compounds. Set an appropriate temperature program for the oven to ensure elution of the analyte.

-

Mass Spectrometer (MS): Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC and then enter the MS for ionization and analysis.

-

The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

-

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for integrated spectroscopic analysis.

References

- Predicting 19F NMR chemical shifts of polyfluorin

- Dominant entropic binding of perfluoroalkyl substances (PFASs) to albumin protein revealed by 19F NMR. PubMed.

- This compound (C7H2F12O). PubChem.

- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. American Chemical Society.

- IR Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

- Infrared Spectroscopy.

- IR Spectroscopy. University of Calgary.

Sources

- 1. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 2. Dominant entropic binding of perfluoroalkyl substances (PFASs) to albumin protein revealed by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. compoundchem.com [compoundchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. PubChemLite - this compound (C7H2F12O) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Thermal Stability of Polyfluorinated Aldehydes: Principles, Analysis, and Implications for Research and Development

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of drug discovery, materials science, and agrochemicals by enhancing metabolic stability, binding affinity, and other critical physicochemical properties.[1][2] Polyfluorinated aldehydes are a pivotal class of synthons, serving as versatile building blocks for complex fluorinated molecules.[3][4] However, their utility is intrinsically linked to their thermal stability, a parameter that dictates their synthesis, purification, storage, and safe handling. This technical guide provides an in-depth exploration of the thermal stability of polyfluorinated aldehydes, addressing the core principles that govern their decomposition, the factors influencing their stability, state-of-the-art analytical methodologies for their characterization, and the practical implications for researchers and drug development professionals.

Introduction: The Double-Edged Sword of Fluorination

Fluorine's high electronegativity imparts exceptional strength to the carbon-fluorine (C-F) bond (bond dissociation energy ~110-126 kcal/mol), a feature that is central to the enhanced stability of many fluorinated compounds.[5] This stability, however, is not absolute. The introduction of multiple fluorine atoms creates a highly electron-withdrawn carbon backbone, which can weaken adjacent C-C bonds, making them susceptible to cleavage at elevated temperatures.[6][7] Polyfluorinated aldehydes, therefore, present a unique stability challenge. While the fluorinated alkyl chain is robust, the molecule as a whole can be thermally labile, potentially undergoing complex decomposition reactions that can impact reaction yields, product purity, and safety. Understanding the onset and pathways of thermal decomposition is not merely an academic exercise; it is a critical necessity for process optimization, risk mitigation, and ensuring the integrity of research outcomes.

Fundamental Principles of Thermal Stability

The thermal stability of a polyfluorinated aldehyde is dictated by the bond dissociation energies (BDEs) of its constituent bonds. The primary points of failure under thermal stress are typically not the C-F bonds themselves, but rather the weaker C-C bonds within the fluorinated backbone or the bond connecting the alkyl chain to the aldehyde functional group.[7]

Key Decomposition Initiation Pathways:

-

α-Carbon—Carbonyl Carbon Scission: The bond between the perfluorinated chain and the carbonyl group (R₣-CHO) can cleave, initiating decomposition. This is a common pathway for many per- and polyfluoroalkyl substances (PFAS).[6]

-

C-C Bond Scission in the Perfluorinated Backbone: The strong electron-withdrawing effect of fluorine atoms can weaken the C-C bonds. Cleavage of these bonds generates perfluoroalkyl radicals, which can undergo further reactions.[7]

-

Decarbonylation: Aldehydes can potentially lose carbon monoxide (CO), although this pathway's prevalence depends on the specific molecular structure and conditions.

The chemical environment significantly influences which pathway dominates. For instance, studies on related perfluoroalkyl carboxylic acids (PFCAs) have shown that the presence of materials like granular activated carbon (GAC) can accelerate thermal degradation, initiating decomposition at temperatures as low as 150-200 °C.[6][8]

Caption: Plausible initiation pathways for thermal decomposition.

Factors Influencing Thermal Stability

Several molecular and environmental factors collectively determine the temperature at which a polyfluorinated aldehyde will begin to decompose.

-

Degree and Position of Fluorination: Generally, a higher degree of fluorination increases the stability of the C-F bonds but can also increase strain on the C-C backbone. The stability of C-F bonds can vary, with those in C(-F)₂ groups being more stable than isolated C-F bonds.[9]

-

Chain Length: For related PFCAs, thermal stability has been shown to increase with the length of the perfluorinated carbon chain when adsorbed on GAC.[8][10] This suggests that longer-chain aldehydes might exhibit higher decomposition onset temperatures under certain conditions.

-

Presence of Other Functional Groups: The inclusion of ether linkages within the fluorinated chain, for example, can weaken the molecule and lower its decomposition temperature compared to analogous PFCAs.[10] This principle likely extends to aldehyde derivatives.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, while water can promote hydrolysis, especially at high temperatures.[10] Inert atmospheres (e.g., nitrogen, argon) are crucial for accurately assessing intrinsic thermal stability.[11]

Experimental Analysis of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The primary methods employed are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for determining the onset temperature of decomposition.

Table 1: Key Parameters from TGA Data

| Parameter | Description | Significance |

|---|---|---|

| T₅% | Temperature at which 5% mass loss occurs. | A common metric for the onset of significant decomposition. |

| Tₘₐₓ | Temperature of the maximum rate of mass loss. | Indicates the point of most rapid decomposition, derived from the peak of the derivative TGA (DTG) curve. |

| Residue | Percentage of mass remaining at the end of the experiment. | Provides information on the formation of non-volatile decomposition products like char or coke. |

-

Sample Preparation: Place 3-5 mg of the polyfluorinated aldehyde into a clean, tared TGA pan (platinum or ceramic is recommended).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert environment.[12]

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heating Ramp: Heat the sample at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 500-600 °C).[12]

-

Data Analysis: Plot the mass loss (%) and the first derivative of mass loss (%/°C) against temperature. Determine T₅% and Tₘₐₓ from the resulting curves.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It identifies endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as melting, boiling, and decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan. A sealed pan is critical to prevent evaporation before decomposition.[12]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere Control: Purge the cell with a high-purity inert gas (e.g., nitrogen) at 20-50 mL/min.[12]

-

Thermal Program: Heat the sample at a standard rate of 10 °C/min over a temperature range relevant to the compound's expected transitions (e.g., -20 °C to 400 °C).[12]

-

Data Analysis: Plot heat flow against temperature. Analyze endothermic and exothermic peaks to determine onset temperatures and enthalpies (ΔH) of transitions. A sharp, strong exotherm is often indicative of decomposition.

Evolved Gas Analysis (EGA)

To identify the hazardous byproducts of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of gases released during heating. For polyfluorinated aldehydes, one would expect to detect hazardous species like hydrogen fluoride (HF) and various perfluorinated hydrocarbons.[6][12]

Caption: Workflow for comprehensive thermal stability analysis.

Implications for Drug Development and Chemical Synthesis

A thorough understanding of thermal stability has direct, practical consequences in a research and development setting:

-

Reaction Condition Optimization: Knowledge of decomposition temperatures allows chemists to set upper limits for reaction temperatures, preventing degradation of starting materials or products and improving yield and purity.

-

Purification Strategy: Distillation, a common purification technique, relies on heating a compound to its boiling point. If the boiling point is near or above the decomposition temperature, alternative methods like chromatography must be employed.

-

Storage and Handling: Polyfluorinated aldehydes that are marginally stable at room temperature may require refrigerated storage under an inert atmosphere to prevent degradation over time.[13]

-

Formulation Development: In drug development, the thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences formulation strategies, manufacturing processes (e.g., drying, milling), and shelf-life.

Safety and Handling Protocols

The thermal decomposition of polyfluorinated aldehydes can release highly toxic and corrosive gases, most notably hydrogen fluoride (HF) and various perfluorinated olefins.[6][12] Adherence to strict safety protocols is non-negotiable.

-

Ventilation: All handling of polyfluorinated aldehydes, especially when heating, must be performed in a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[14][15]

-

Ignition Sources: Keep compounds away from heat, sparks, and open flames, as decomposition can sometimes be exothermic and rapid.[14][16]

-

Emergency Preparedness: Ensure access to an emergency shower, eyewash station, and appropriate fire extinguishing media (dry chemical or carbon dioxide).[12] Have a calcium gluconate gel kit readily available in case of skin contact, as it is the standard first aid treatment for HF exposure.

Conclusion

Polyfluorinated aldehydes are powerful tools in modern chemistry, but their effective and safe use hinges on a comprehensive understanding of their thermal stability. The stability of these molecules is a complex interplay of C-C and C-F bond energies, molecular structure, and environmental conditions. By employing rigorous analytical techniques such as TGA and DSC, researchers can quantitatively assess thermal liability, identify decomposition pathways, and establish safe operating parameters. This knowledge is fundamental to advancing the synthesis of novel pharmaceuticals and materials, ensuring the development of robust chemical processes, and fostering a culture of safety in the laboratory.

References

- Title: Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification - Books. Source: Royal Society of Chemistry.

- Title: Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1. Source: PubMed.

- Title: General Safety Handling Consideration. Source: Alfa Chemistry.

- Title: Safe Handling and Storage Information. Source: Atlantic Research Chemicals.

- Title: A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde. Source: Benchchem.

- Title: Comparison of analytical techniques for the determination of aldehydes in test chambers. Source: PubMed.

- Title: SAFETY DATA SHEET - XI ALDEHYDE. Source: The John D. Walsh Company.

- Title: SAFETY DATA SHEET. Source: GFS Chemicals.

- Title: Thermal Analysis. Source: SlideShare.

- Title: Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. Source: Benchchem.

- Title: Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Source: Environmental Science & Technology.

- Title: Applications of Fluorine in Medicinal Chemistry. Source: ACS Publications.

- Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Source: PMC - NIH.

- Title: The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Source: Benchchem.

- Title: Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Source: Request PDF - ResearchGate.

- Title: Thermal degradation of poly- and perfluoroalkyl substances (PFAS). Source: ACS Fall 2025.

- Title: New chemical discovery could speed up future medicines, materials. Source: University of Hawaiʻi System News.

- Title: Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. Source: RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. New chemical discovery could speed up future medicines, materials | University of Hawaiʻi System News [hawaii.edu]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal degradation of poly- and perfluoroalkyl substances (PFAS) - American Chemical Society [acs.digitellinc.com]

- 9. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atlantic-chemicals.com [atlantic-chemicals.com]

- 14. johndwalsh.com [johndwalsh.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

The Elusive Solution: An In-depth Technical Guide to the Solubility of 7H-Dodecafluoroheptanal in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the solubility characteristics of 7H-Dodecafluoroheptanal, a molecule of significant interest in various research and development sectors. Due to a notable absence of readily available quantitative solubility data for this specific fluorinated aldehyde, this document serves as a foundational resource, blending theoretical principles with actionable experimental protocols. Herein, we delve into the physicochemical properties that govern its solubility, infer potential solvent affinities based on structurally related compounds, and provide comprehensive methodologies for empirical determination.

Understanding the Molecule: Physicochemical Profile of this compound

This compound (CAS 647-44-9) is a seven-carbon aldehyde distinguished by a significant degree of fluorination. Its structure, featuring a polar aldehyde head and a long, non-polar perfluorinated tail, is the primary determinant of its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C7H2F12O | [1] |

| Molecular Weight | 330.07 g/mol | [1] |

| Structure | A seven-carbon chain with a terminal aldehyde group and fluorine atoms replacing hydrogen on carbons 2 through 6. |

The high electronegativity of the fluorine atoms creates a molecule with distinct regions of polarity. The perfluorinated alkyl chain is intensely hydrophobic and lipophobic, while the aldehyde group introduces a degree of polarity. This duality is central to understanding its interactions with various organic solvents.

The "Fluorous" Divide: Theoretical Principles of Solubility

The long-standing principle of "like dissolves like" provides a fundamental framework for predicting solubility.[2][3] In the context of this compound, this principle requires a nuanced application due to the unique nature of the carbon-fluorine bond.[4]

Highly fluorinated compounds, often termed "fluorous," can be considered a third phase, distinct from both traditional polar and non-polar substances. The C-F bond is highly polarized, yet the symmetrical arrangement of fluorine atoms around the carbon backbone results in a molecule with a low overall dipole moment for the fluorinated portion. This leads to weak intermolecular van der Waals forces.

For a solvent to effectively dissolve this compound, it must overcome the cohesive forces within the bulk liquid aldehyde and establish favorable solute-solvent interactions.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar aldehyde head of this compound can engage in dipole-dipole interactions with polar solvent molecules. However, the large, non-polar fluorinated tail is likely to be poorly solvated, leading to an overall low solubility.

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar fluorinated chain. While these interactions are favorable, they may not be strong enough to overcome the interactions between the polar aldehyde groups of the solute molecules, again suggesting limited solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents occupy an intermediate polarity and may offer a better balance for solvating both the polar head and the non-polar tail of the molecule.

-

Fluorinated Solvents (e.g., Perfluorohexane, Trifluorotoluene): These are the most likely candidates for achieving high solubility. The principle of "like dissolves like" is most directly applicable here, as the intermolecular forces between the fluorinated solvent and the fluorinated portion of the solute will be very similar.

Based on qualitative data for the structurally similar 7H-Dodecafluoroheptanoic acid , which is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol, we can infer a similar pattern of limited solubility for this compound in common organic solvents.[5][6]

Visualizing Molecular Interactions

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solute to settle.

-

For fine suspensions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the exact weight of the transferred aliquot.

-

Dilute the sample to a known volume with a suitable solvent for analysis.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method such as GC-MS or HPLC.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Temperature Control: Maintaining a constant and uniform temperature is critical, as solubility is temperature-dependent.

-

Analytical Method Validation: The chosen analytical method (GC-MS, HPLC, etc.) must be validated for linearity, accuracy, and precision.

-

Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions